A Senior Application Scientist's Guide to the Pharmacokinetic Profiling of 3,3,3-Trifluoro-2-(4-methoxyphenyl)propan-1-amine Derivatives
A Senior Application Scientist's Guide to the Pharmacokinetic Profiling of 3,3,3-Trifluoro-2-(4-methoxyphenyl)propan-1-amine Derivatives
Abstract
The strategic incorporation of fluorine into drug candidates, particularly the trifluoromethyl (CF3) group, is a cornerstone of modern medicinal chemistry.[1][2][3] This guide provides an in-depth technical overview of the pharmacokinetic profiling of a specific class of compounds: 3,3,3-Trifluoro-2-(4-methoxyphenyl)propan-1-amine derivatives. These structures present unique opportunities and challenges in drug development due to the interplay of the trifluoromethyl and methoxyphenyl moieties. We will explore the theoretical underpinnings and provide actionable, field-proven protocols for the comprehensive evaluation of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the pharmacokinetic profiles of this promising class of molecules.
Introduction: The Rationale for Fluorination in Drug Design
The introduction of a trifluoromethyl group can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties.[1] It can lead to improved efficacy, metabolic stability, and bioavailability.[1] The CF3 group's high electronegativity and lipophilicity can enhance binding affinity to target proteins, increase membrane permeability, and, crucially, block metabolic degradation pathways.[1][4] This often results in drugs that are more potent, have a longer duration of action, and can be administered at lower doses.[1]
The 4-methoxyphenyl group is also a common feature in drug candidates, often contributing to target engagement and favorable physicochemical properties.[5] However, the methoxy group is frequently susceptible to O-demethylation by cytochrome P450 (CYP) enzymes, which can be a primary route of metabolic clearance.[6][7] The strategic placement of a trifluoromethyl group in proximity to this metabolically labile site can sterically and electronically hinder this process, thereby enhancing metabolic stability.[6][8]
This guide will dissect the critical in vitro and in vivo assays necessary to characterize the ADME profile of 3,3,3-Trifluoro-2-(4-methoxyphenyl)propan-1-amine derivatives, providing a roadmap for lead optimization and candidate selection.
The Interplay of Key Structural Motifs on Pharmacokinetics
The pharmacokinetic behavior of this class of compounds is dictated by the combined influence of the trifluoromethyl group, the aromatic ring, the methoxy substituent, and the primary amine.
-
Trifluoromethyl Group: This group generally increases lipophilicity, which can enhance membrane permeability and volume of distribution.[4][9] Crucially, the strength of the carbon-fluorine bond makes it highly resistant to oxidative metabolism, often "blocking" a potential site of metabolic attack.[8][9][10]
-
4-Methoxyphenyl Group: The methoxy group is a common site of phase I metabolism, specifically O-demethylation, primarily mediated by CYP enzymes like CYP2D6.[7][11][12] The resulting phenolic metabolite can then undergo phase II conjugation reactions. Aromatic hydroxylation of the phenyl ring is another potential metabolic pathway.[13][14]
-
Propan-1-amine Backbone: The primary amine can be a site for N-deamination, N-oxidation, or conjugation reactions.[13][14] The overall structure bears resemblance to amphetamine-like compounds, and thus, similar metabolic pathways can be anticipated.[13][14][15]
The following diagram illustrates the potential metabolic pathways for this class of compounds.
Caption: Predicted Phase I and Phase II metabolic pathways.
In Vitro ADME Profiling: A Tiered Approach
Early in vitro ADME assays are crucial for identifying potential liabilities and guiding compound optimization.[16][17][18][19] A tiered approach allows for the efficient screening of compounds.
Tier 1: Early Screening Assays
These assays are designed for high-throughput screening to quickly flag compounds with major issues.
-
Metabolic Stability: Assesses the susceptibility of a compound to metabolism.
-
Plasma Protein Binding: Determines the extent to which a compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.[20][21][22]
-
CYP450 Inhibition: Identifies potential drug-drug interactions by evaluating the inhibitory effect of the compound on major CYP isoforms.[23][24][25][26]
The following diagram illustrates a typical workflow for these early screening assays.
Caption: Workflow for Tier 1 in vitro ADME screening.
Detailed Experimental Protocols
Protocol 3.2.1: Metabolic Stability in Human Liver Microsomes
-
Objective: To determine the in vitro intrinsic clearance of a test compound.
-
Materials: Human liver microsomes (HLM), NADPH regenerating system, test compound, control compounds (high and low clearance), quenching solution (e.g., acetonitrile with internal standard).
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add HLM and the test compound to a final concentration that is below the Km for the primary metabolizing enzymes.
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding the cold quenching solution.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[27]
-
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is the rate constant (k). Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).
Protocol 3.2.2: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
-
Objective: To determine the fraction of a test compound that is unbound in plasma.
-
Materials: Rapid Equilibrium Dialysis (RED) device, human plasma, phosphate-buffered saline (PBS), test compound, control compound (e.g., warfarin).[21]
-
Procedure:
-
Spike the test compound into human plasma.[20]
-
Add the spiked plasma to one chamber of the RED device and PBS to the other chamber.[20][21]
-
Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).[21][28]
-
After incubation, take aliquots from both the plasma and buffer chambers.[20]
-
Matrix-match the samples (add blank plasma to the buffer sample and PBS to the plasma sample).[21]
-
Precipitate proteins with an organic solvent containing an internal standard.[20]
-
Analyze the samples by LC-MS/MS to determine the concentration of the compound in each chamber.[21]
-
-
Data Analysis: Calculate the percent unbound using the formula: % Unbound = (Concentration in buffer chamber / Concentration in plasma chamber) x 100.
Protocol 3.2.3: Cytochrome P450 Inhibition Assay
-
Objective: To determine the IC50 of a test compound for major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[29]
-
Materials: Human liver microsomes, specific CYP probe substrates, NADPH regenerating system, test compound at various concentrations, positive control inhibitors.[25]
-
Procedure:
-
Prepare serial dilutions of the test compound.[29]
-
In a 96-well plate, combine HLM, the test compound (or positive control), and a specific probe substrate for the CYP isoform being tested.
-
Pre-incubate the plate at 37°C.[29]
-
Initiate the reaction by adding the NADPH regenerating system.[29]
-
Incubate for a predetermined time within the linear range of metabolite formation.[29]
-
Terminate the reaction with a cold quenching solution containing an internal standard.[29]
-
Centrifuge and analyze the supernatant by LC-MS/MS to quantify the formation of the probe substrate's metabolite.[23]
-
-
Data Analysis: Plot the percent inhibition versus the log of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[23]
Data Summary and Interpretation
| Parameter | Assay | Typical Output | Interpretation for Lead Optimization |
| Metabolic Stability | HLM Incubation | t1/2 (min), CLint (µL/min/mg) | Higher t1/2 and lower CLint are generally desirable. |
| Plasma Protein Binding | Rapid Equilibrium Dialysis | % Unbound | High binding (>99%) can limit efficacy and tissue distribution. |
| CYP450 Inhibition | HLM with Probe Substrates | IC50 (µM) | Low IC50 values (<1 µM) indicate a high potential for drug-drug interactions. |
In Vivo Pharmacokinetic Studies in Rodents
In vivo studies are essential to understand how a compound behaves in a whole organism.[30] Rodent models, such as mice and rats, are commonly used for initial pharmacokinetic screening.[30][31][32]
Study Design and Execution
A typical rodent PK study involves administering the compound by both intravenous (IV) and oral (PO) routes to determine key parameters like clearance, volume of distribution, half-life, and oral bioavailability.[31]
Protocol 4.1.1: Single-Dose Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile of a test compound after a single IV and PO dose.
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.[33]
-
Dosing:
-
IV group: Administer the compound via the tail vein.
-
PO group: Administer the compound via oral gavage.
-
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from the jugular or tail vein.[33][34]
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.[33]
-
Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.[31]
The following diagram outlines the key steps in an in vivo pharmacokinetic study.
Caption: Workflow for an in vivo rodent pharmacokinetic study.
Pharmacokinetic Parameter Calculation and Interpretation
Pharmacokinetic parameters are calculated using non-compartmental analysis software.
| Parameter | Description | Desired Characteristics |
| Cmax | Maximum observed plasma concentration | Should be within the therapeutic window |
| Tmax | Time to reach Cmax | Reflects the rate of absorption |
| AUC | Area under the plasma concentration-time curve | Represents total drug exposure |
| t1/2 | Elimination half-life | Influences dosing frequency |
| CL | Clearance | Rate of drug removal from the body |
| Vd | Volume of distribution | Extent of drug distribution into tissues |
| F% | Oral Bioavailability | Percentage of oral dose reaching systemic circulation |
Analytical Method Considerations
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.[21][22][35]
-
Sample Preparation: Protein precipitation is a common and straightforward method for plasma samples. Liquid-liquid extraction or solid-phase extraction may be necessary for more complex matrices or to achieve lower limits of quantification.
-
Chromatography: Reversed-phase chromatography is typically used. The presence of the trifluoromethyl group may require optimization of the mobile phase composition to achieve good peak shape and retention.
-
Mass Spectrometry: Multiple reaction monitoring (MRM) mode is used for quantification, providing excellent selectivity.[21] Due to the presence of fluorine, negative ion mode electrospray ionization (ESI) should also be evaluated in addition to the more common positive ion mode.
Conclusion: A Data-Driven Path to Candidate Selection
The pharmacokinetic profiling of 3,3,3-Trifluoro-2-(4-methoxyphenyl)propan-1-amine derivatives is a multi-faceted process that requires a systematic and data-driven approach. By integrating the in vitro and in vivo methodologies described in this guide, researchers can effectively characterize the ADME properties of their compounds, identify potential liabilities early, and make informed decisions to advance the most promising candidates toward clinical development. The strategic use of fluorination in this chemical space holds significant promise for the discovery of novel therapeutics with optimized pharmacokinetic profiles.
References
-
Selvita. In Vitro ADME. Available from: [Link]
-
Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Available from: [Link]
-
MDPI. The Therapeutic Potential of Amphetamine-like Psychostimulants. Available from: [Link]
-
Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]
-
PharmaLegacy. In Vitro ADME Studies. Available from: [Link]
-
PMC. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Available from: [Link]
-
IQVIA Laboratories. In Vitro screening. Available from: [Link]
-
Annual Reviews. METABOLISM OF FLUORINE-CONTAINING DRUGS B Kevin Park, Neil R Kitteringham, and Paul M O'Neill. Available from: [Link]
-
ResearchGate. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity | Request PDF. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylation in Modern Drug Discovery. Available from: [Link]
-
Link Springer. Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Available from: [Link]
-
Taylor & Francis Online. The role of fluorine in medicinal chemistry. Available from: [Link]
-
PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Available from: [Link]
-
Domainex. Plasma Protein Binding Assay. Available from: [Link]
-
Wikipedia. Template:Amphetamine pharmacokinetics. Available from: [Link]
-
QPS. Plasma Protein Binding. Available from: [Link]
-
Visikol. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Available from: [Link]
-
PMC. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
ScienceDirect. Amphetamine-type Stimulants: Novel Insights into their Actions and use Patterns. Available from: [Link]
-
LifeNet Health LifeSciences. CYP Inhibition Assay. Available from: [Link]
-
Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). Available from: [Link]
-
PMC. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Available from: [Link]
-
Wechem. Design and biological activity of trifluoromethyl containing drugs. Available from: [Link]
-
Shimadzu. Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS ASMS 2015 ThP 127. Available from: [Link]
-
PMC. Murine Pharmacokinetic Studies. Available from: [Link]
-
InnoSer. Using Mouse Data to Establish PK/PD Relationships. Available from: [Link]
-
PubMed. Metabolic profile of amphetamine and methamphetamine following administration of the drug famprofazone. Available from: [Link]
-
Shimadzu Scientific Instruments. Development of an LCMS Methodology to Characterize and Quantitate Fluorinated Compounds in Consumer Products. Available from: [Link]
-
ResearchGate. The role of the methoxy group in approved drugs | Request PDF. Available from: [Link]
-
PubMed. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Available from: [Link]
-
PMC. Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross‐sectional study. Available from: [Link]
-
LCGC International. Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Available from: [Link]
-
Diva-portal.org. Analytical Method Development of Fluorinated Silanes using Mass Spectrometry. Available from: [Link]
-
RSC Publishing. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Available from: [Link]
-
Taylor & Francis Online. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Available from: [Link]
-
PMC. Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters. Available from: [Link]
-
PubMed. Metabolism of methoxyphenamine in vitro by a CYP2D6 microsomal preparation. Available from: [Link]
-
FDA. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link]
-
ResearchGate. Preclinical efficacy in therapeutic area guidelines from FDA and EMA: A cross-sectional study | Request PDF. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. annualreviews.org [annualreviews.org]
- 10. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Metabolism of methoxyphenamine in vitro by a CYP2D6 microsomal preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Template:Amphetamine pharmacokinetics - Wikipedia [en.wikipedia.org]
- 16. selvita.com [selvita.com]
- 17. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 18. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 19. labs.iqvia.com [labs.iqvia.com]
- 20. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 22. mattek.com [mattek.com]
- 23. enamine.net [enamine.net]
- 24. lnhlifesciences.org [lnhlifesciences.org]
- 25. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 26. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. criver.com [criver.com]
- 28. qps.com [qps.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 31. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 32. Using Mouse Data to Establish PK/PD Relationships - Preclinical CRO [innoserlaboratories.com]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 35. chromatographyonline.com [chromatographyonline.com]
